4-(Difluoromethyl)tetrahydro-2H-pyran
Overview
Description
4-(Difluoromethyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C6H10F2O. It is a clear liquid with a molecular weight of 136.14 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a tetrahydro-2H-pyran ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 4-(Difluoromethyl)tetrahydro-2H-pyran typically involves the reaction of tetrahydro-2H-pyran with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide, at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
4-(Difluoromethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(Difluoromethyl)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of fluorinated drugs that exhibit improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor signaling through its unique chemical structure .
Comparison with Similar Compounds
4-(Difluoromethyl)tetrahydro-2H-pyran can be compared with other similar compounds, such as:
Tetrahydro-2H-pyran: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)tetrahydro-2H-pyran: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to variations in biological activity and chemical stability.
4-(Chloromethyl)tetrahydro-2H-pyran:
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-(difluoromethyl)oxane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-6(8)5-1-3-9-4-2-5/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSKIWNALOOGQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280293 | |
Record name | 2H-Pyran, 4-(difluoromethyl)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401280293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820618-46-9 | |
Record name | 2H-Pyran, 4-(difluoromethyl)tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820618-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran, 4-(difluoromethyl)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401280293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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